molecular formula C15H34NO3P B5108107 dihexyl isopropylamidophosphate

dihexyl isopropylamidophosphate

Cat. No.: B5108107
M. Wt: 307.41 g/mol
InChI Key: PCSPCBJPANTHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihexyl isopropylamidophosphate (DIMP) is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a phosphorylated amide that can be synthesized using various methods and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Dihexyl isopropylamidophosphate has a wide range of applications in scientific research, including as a phosphatase inhibitor, a cholinesterase inhibitor, and a neuroprotective agent. It has been used in the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

Dihexyl isopropylamidophosphate acts as a competitive inhibitor of phosphatases and cholinesterases. It binds to the active site of these enzymes and prevents them from catalyzing their substrates. This leads to an increase in the concentration of phosphates and acetylcholine in the cell, which can have various effects on cellular signaling and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the inhibition of protein tyrosine phosphatases, and the activation of protein kinase C. This compound has also been shown to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Dihexyl isopropylamidophosphate has several advantages for use in lab experiments, including its high purity and yield, its ability to inhibit specific enzymes, and its neuroprotective properties. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on dihexyl isopropylamidophosphate, including the development of more efficient synthesis methods, the study of its effects on other enzymes and cellular signaling pathways, and the investigation of its potential therapeutic applications in neurodegenerative disorders and cancer. Additionally, the development of this compound derivatives with improved properties and specificity could lead to new insights and treatments in various fields of research.
Conclusion:
In conclusion, this compound is a phosphorylated amide that has a wide range of applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for the study of various diseases and cellular processes. Further research on this compound and its derivatives could lead to new insights and treatments in various fields of research.

Synthesis Methods

Dihexyl isopropylamidophosphate can be synthesized using various methods, including the reaction of hexylamine with isopropyl chloroformate, followed by the reaction of the resulting product with phosphoric acid. Another method involves the reaction of hexylamine with diisopropyl phosphoramidite, followed by the reaction of the resulting product with phosphoric acid. Both methods result in the formation of this compound with high yields and purity.

Properties

IUPAC Name

N-dihexoxyphosphorylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34NO3P/c1-5-7-9-11-13-18-20(17,16-15(3)4)19-14-12-10-8-6-2/h15H,5-14H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSPCBJPANTHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(NC(C)C)OCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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